molecular formula C6H8N3D3 B602654 2-(1-Methylimidazole-4-yl)ethanamine-d3 CAS No. 78520-53-3

2-(1-Methylimidazole-4-yl)ethanamine-d3

Cat. No.: B602654
CAS No.: 78520-53-3
M. Wt: 128.19
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Description

2-(1-Methylimidazole-4-yl)ethanamine-d3 is a deuterated analogue of 2-(1-Methylimidazole-4-yl)ethanamine. This compound is a selective H1-receptor agonist, which means it can bind to and activate H1 receptors. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass from non-deuterated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazole-4-yl)ethanamine-d3 typically involves the deuteration of 2-(1-Methylimidazole-4-yl)ethanamine. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Direct Deuteration: This method involves the direct introduction of deuterium atoms into the compound during its synthesis. This can be achieved using deuterated reagents or catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques such as chromatography to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazole-4-yl)ethanamine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.

Scientific Research Applications

2-(1-Methylimidazole-4-yl)ethanamine-d3 has numerous applications in scientific research, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace metabolic pathways and understand the role of histamine receptors.

    Medicine: Investigated for its potential therapeutic applications due to its selective H1-receptor agonist activity.

    Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

2-(1-Methylimidazole-4-yl)ethanamine-d3 exerts its effects by binding to and activating H1 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include histamine receptors, and the pathways involved are primarily related to histamine signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylimidazole-4-yl)ethanamine: The non-deuterated analogue, which also acts as a selective H1-receptor agonist.

    1-Methylhistamine: Another histamine derivative with similar receptor activity.

    Tele-methylhistamine: A methylated histamine derivative with comparable biological activity.

Uniqueness

The uniqueness of 2-(1-Methylimidazole-4-yl)ethanamine-d3 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and distinguish it from non-deuterated analogues in analytical techniques.

Properties

CAS No.

78520-53-3

Molecular Formula

C6H8N3D3

Molecular Weight

128.19

Purity

> 95%

quantity

Milligrams-Grams

tag

Imidazol Impurities

Origin of Product

United States

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